
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Overview
Description
OSM-S-460 is a compound from the Amino-thienopyrimidine series, developed as part of the Open Source Malaria project. This compound has shown promising activity against malaria parasites, particularly Plasmodium falciparum, which is responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-460 involves the construction of the thienopyrimidine scaffold. One of the key steps is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50% . An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
While specific industrial production methods for OSM-S-460 are not detailed, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing robust purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
OSM-S-460 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, also known as phenylboronic acid pinacol ester, is an organoboron compound with the molecular formula . It appears as white-yellow crystalline lumps or powder . This compound is a versatile reagent with significant applications in organic synthesis, cross-coupling reactions, and polymer chemistry .
Scientific Research Applications
Organic Synthesis: this compound is a valuable reagent in organic chemistry for synthesizing complex molecules, making it essential for developing new pharmaceuticals .
Cross-Coupling Reactions: It plays a crucial role in cross-coupling reactions like Suzuki reactions, enabling the formation of carbon-carbon bonds, which is essential in creating advanced materials and agrochemicals .
Fluorescent Probes: The compound is used in creating fluorescent probes for biological imaging, assisting researchers in visualizing cellular processes and understanding disease mechanisms .
Polymer Chemistry: It is utilized in polymerization processes to enhance the properties of polymers, leading to materials with improved durability and performance in various applications, including packaging and coatings .
Properties and Safety
Mechanism of Action
The mechanism of action of OSM-S-460 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-460 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the inhibition of protein translation and activation of the amino acid starvation response .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound from the Amino-thienopyrimidine series with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified from a GSK library.
Uniqueness
OSM-S-460 is unique due to its specific mechanism of action, targeting the asparagine tRNA synthetase in Plasmodium falciparum. This makes it a promising candidate for overcoming resistance to current antimalarial drugs .
Biological Activity
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (commonly referred to as MBB) is an organic boron compound with a molecular formula of and a molecular weight of 204.07 g/mol. This compound has garnered attention due to its potential applications in various fields, particularly in biological and materials sciences. Its unique structure allows it to participate in diverse chemical reactions and interactions that are significant in biological contexts.
The compound features a dioxaborolane ring structure, which is known for its stability and reactivity. The presence of phenyl groups contributes to its hydrophobic characteristics, influencing its solubility and interaction with biological membranes.
Property | Value |
---|---|
CAS Number | 24388-23-6 |
Molecular Formula | |
Molecular Weight | 204.07 g/mol |
Purity | >98% |
The biological activity of this compound is primarily linked to its ability to form complexes with biomolecules. This interaction can modulate various biochemical pathways:
- Fluorescent Properties : MBB exhibits fluorescence properties which can be utilized in bioimaging applications. Its aggregation-induced emission (AIE) characteristics make it suitable for detecting biological markers.
- Scintillation Applications : As reported in studies involving plastic scintillators, MBB can enhance the detection efficiency of radiation due to its compatibility with polyvinyl toluene (PVT) formulations. This property is crucial in medical imaging and radiation detection technologies .
Case Studies
- Scintillator Development : Research has shown that incorporating MBB into plastic scintillator compositions significantly improves their performance in detecting beta and gamma radiation. For instance, scintillation microspheres containing MBB demonstrated an enhanced detection efficiency for isotopes such as and , reaching values as high as 180.6% .
- Biocompatibility Studies : Preliminary studies indicate that MBB is biocompatible when used in formulations aimed at drug delivery systems or imaging agents. Its hydrophobic nature may facilitate cellular uptake while minimizing cytotoxic effects.
Synthesis and Characterization
MBB is synthesized through a multi-step process starting from boric acid and 2,3-dimethyl-2,3-butanediol. The synthesis yields high purity (>98%) products suitable for research applications . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation of phenylboronic acid derivatives with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Key parameters include:
- Catalyst : Acidic or Lewis acid catalysts (e.g., BF₃·OEt₂) to facilitate boronate ester formation .
- Solvent : Toluene or THF for optimal solubility and water removal via azeotropic distillation .
- Temperature : 80–100°C under inert gas (N₂/Ar) to prevent oxidation.
Table 1: Representative Reaction Conditions
Parameter | Typical Range | Impact on Yield |
---|---|---|
Reaction Time | 12–24 hours | >90% with reflux |
Stoichiometry | 1:1 (boronic acid:pinacol) | Excess pinacol reduces side products |
Purity of Reagents | ≥97% | Critical for reproducibility |
Q. How is this compound characterized to confirm structural integrity in synthetic workflows?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1) .
- X-ray Crystallography : For unambiguous confirmation (e.g., bond angles and torsion analysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for Ir-photoredox coupling reactions using this boronate?
Methodological Answer: Discrepancies arise from variations in:
- Substrate Scope : Electron-deficient aryl groups show lower reactivity due to reduced boronate electrophilicity .
- Light Source : Wavelength (450–470 nm) and intensity affect Ir(III)* excited-state lifetimes .
- Additives : Ascorbic acid or LiClO₄ may stabilize intermediates but introduce side reactions .
Strategy :
Benchmark reactions using standardized substrates (e.g., 4-cyanophenylboronate).
Control light intensity via calibrated LEDs and monitor reaction progress via in-situ IR.
Q. What theoretical frameworks guide the design of α-aminoboronic acid inhibitors using this compound?
Methodological Answer: The design aligns with:
- Transition-State Mimicry : The boronate group mimics tetrahedral intermediates in serine protease catalysis .
- DFT Calculations : Predict binding affinities by modeling boronate-water interactions in enzyme active sites .
- Steric Effects : Substituents on the phenyl ring (e.g., ortho-methyl) modulate steric hindrance and selectivity .
Table 2: Key Parameters for Inhibitor Design
Parameter | Target Value | Rationale |
---|---|---|
Boron hybridization | sp³ (tetrahedral) | Mimics enzymatic TS |
LogP | 1.5–2.5 | Balances solubility and membrane permeability |
pKa (boronic acid) | ~8.5 | Ensures protonation at physiological pH |
Q. How do competing pathways in Suzuki-Miyaura couplings using this boronate affect regioselectivity?
Methodological Answer: Competing oxidative addition pathways (e.g., Pd(0)/Pd(II) cycles) are influenced by:
- Base Strength : K₂CO₃ vs. CsF alters boronate activation rates .
- Solvent Polarity : DMF enhances transmetallation but may promote protodeboronation .
- Ligand Design : Bulky phosphines (e.g., SPhos) suppress β-hydride elimination in alkenyl substrates .
Mitigation :
- Use 19F NMR to track intermediates in fluorinated analogs .
- Optimize Pd/boronate molar ratios (1:1.2) to minimize homocoupling .
Q. What methodological advancements address stability issues in long-term storage of this compound?
Methodological Answer: Degradation pathways (hydrolysis/oxidation) are minimized by:
- Storage Conditions : –20°C in sealed, argon-flushed vials with molecular sieves (3Å) .
- Stabilizers : Addition of 1–5% hydroquinone to inhibit radical-mediated oxidation .
- Quality Control : Periodic NMR checks for boronate ester integrity (δ 30–35 ppm in ¹¹B NMR) .
Q. How can crystallographic data resolve ambiguities in stereochemical outcomes of boronate-based reactions?
Methodological Answer: Single-crystal X-ray diffraction provides:
- Bond Angle Analysis : Confirms sp³ hybridization at boron (e.g., O-B-O angles ~109.5°) .
- Packing Interactions : Identifies π-stacking or H-bonding that influence reactivity .
Case Study :
In 2-(4-ferrocenylphenyl)-derivatives, crystallography revealed planar chirality affecting electrochemical properties .
Q. What computational tools predict solvent effects on boronate reactivity in cross-coupling reactions?
Methodological Answer:
- COSMO-RS : Models solvation free energies to optimize solvent selection (e.g., THF vs. dioxane) .
- MD Simulations : Track boronate-Pd complex stability under varying dielectric conditions .
Q. How do isotopic labeling studies (e.g., ¹⁰B/¹¹B) enhance mechanistic understanding of boronate transformations?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : ¹⁰B-labeled compounds reveal rate-limiting steps in transmetallation .
- NMR Sensitivity : ¹¹B (I = 3/2) provides sharper signals for in-situ reaction monitoring .
Q. What strategies reconcile conflicting data on boronate toxicity in biological assays?
Methodological Answer:
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLCYBZPQDOFQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341152 | |
Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24388-23-6 | |
Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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